2,8-Diazaspiro[4.5]decane-1,3-dione,2-[(4-methoxyphenyl)methyl]-
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Overview
Description
2,8-Diazaspiro[4.5]decane-1,3-dione,2-[(4-methoxyphenyl)methyl]- is a compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential as a kinase inhibitor, particularly targeting receptor interaction protein kinase 1 (RIPK1), which plays a crucial role in the necroptosis pathway, a form of programmed cell death .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,8-Diazaspiro[4.5]decane-1,3-dione,2-[(4-methoxyphenyl)methyl]- typically involves a multi-step process. One common method includes the reaction of appropriate amines with cyclic anhydrides, followed by cyclization and functional group modifications. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2,8-Diazaspiro[4.5]decane-1,3-dione,2-[(4-methoxyphenyl)methyl]- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve agents like lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
2,8-Diazaspiro[4.5]decane-1,3-dione,2-[(4-methoxyphenyl)methyl]- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its role in inhibiting RIPK1, which is involved in necroptosis.
Medicine: Potential therapeutic agent for treating inflammatory diseases by inhibiting necroptosis.
Industry: Utilized in the development of new pharmaceuticals and chemical products
Mechanism of Action
The compound exerts its effects by inhibiting the kinase activity of RIPK1. This inhibition blocks the activation of the necroptosis pathway, thereby preventing programmed cell death. The molecular targets include the active site of RIPK1, and the pathways involved are primarily related to cell death and inflammation .
Comparison with Similar Compounds
Similar Compounds
- 8-Benzoyl-3-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
- 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione
- 3-(2-Hydroxyethyl)-1,3-diazaspiro[4.5]decane-2,4-dione .
Uniqueness
2,8-Diazaspiro[4.5]decane-1,3-dione,2-[(4-methoxyphenyl)methyl]- stands out due to its potent inhibitory activity against RIPK1, with an IC50 value of 92 nM. This makes it a promising lead compound for further development as a therapeutic agent .
Properties
Molecular Formula |
C17H22N2O3 |
---|---|
Molecular Weight |
302.37 g/mol |
IUPAC Name |
2-[(4-methoxyphenyl)methyl]-2,8-diazaspiro[5.5]undecane-1,3-dione |
InChI |
InChI=1S/C17H22N2O3/c1-22-14-5-3-13(4-6-14)11-19-15(20)7-9-17(16(19)21)8-2-10-18-12-17/h3-6,18H,2,7-12H2,1H3 |
InChI Key |
FCEZJDHBOIUVCC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=O)CCC3(C2=O)CCCNC3 |
Origin of Product |
United States |
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